molecular formula C13H9N3O B100439 3-Phenyl-1,2,3-benzotriazin-4(3H)-one CAS No. 19263-30-0

3-Phenyl-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B100439
CAS No.: 19263-30-0
M. Wt: 223.23 g/mol
InChI Key: OSZDOFKUFXEPNC-UHFFFAOYSA-N
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Description

3-Phenyl-1,2,3-benzotriazin-4(3H)-one is a heterocyclic compound that belongs to the class of benzotriazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,2,3-benzotriazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of phenylhydrazine with ortho-nitrobenzaldehyde, followed by reduction and cyclization steps.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Specific details would depend on the industrial application and production scale.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic ring and triazine moiety can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary widely depending on the desired product, but may include the use of catalysts, solvents, and specific temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Phenyl-1,2,3-benzotriazin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Benzotriazine: A parent compound with similar structural features.

    Phenyltriazine: Another related compound with a phenyl group attached to the triazine ring.

Uniqueness

3-Phenyl-1,2,3-benzotriazin-4(3H)-one is unique due to its specific substitution pattern and the resulting chemical properties

Properties

IUPAC Name

3-phenyl-1,2,3-benzotriazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O/c17-13-11-8-4-5-9-12(11)14-15-16(13)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZDOFKUFXEPNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10940928
Record name 3-Phenyl-1,2,3-benzotriazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19263-30-0
Record name MLS002706789
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118293
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Phenyl-1,2,3-benzotriazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions that closing the ring to form 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones from 2-amino-N-phenylbenzamides generally decreased antifungal and antimycobacterial activity. What is the suggested reason for this observation?

A1: The study suggests that the reduced activity of 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones is likely due to their lower aqueous solubility. [] This limited solubility may hinder the compound's ability to effectively penetrate the hydrophilic regions of cell membranes, thus reducing its interaction with potential targets and diminishing its overall biological activity.

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